![molecular formula C6H8N2O B11800374 4,5,6,7-Tetrahydrooxazolo[4,5-b]pyridine](/img/structure/B11800374.png)
4,5,6,7-Tetrahydrooxazolo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-Tetrahydrooxazolo[4,5-b]pyridine is a heterocyclic compound that features a fused bicyclic structure combining an oxazole ring and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydrooxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired oxazolo[4,5-b]pyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4,5,6,7-Tetrahydrooxazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolo[4,5-b]pyridine derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyridine or oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[4,5-b]pyridine-2-carboxylic acid, while substitution reactions can produce a wide range of functionalized derivatives .
Aplicaciones Científicas De Investigación
4,5,6,7-Tetrahydrooxazolo[4,5-b]pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 4,5,6,7-Tetrahydrooxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4,5,6,7-Tetrahydrooxazolo[4,5-b]pyridine include:
Thiazolo[4,5-b]pyridine: A related compound with a thiazole ring instead of an oxazole ring.
Imidazo[4,5-b]pyridine: Another similar compound with an imidazole ring fused to the pyridine ring.
Uniqueness
This compound is unique due to its specific ring structure, which imparts distinct electronic and steric properties. These properties influence its reactivity and potential biological activities, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C6H8N2O |
|---|---|
Peso molecular |
124.14 g/mol |
Nombre IUPAC |
4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H8N2O/c1-2-5-6(7-3-1)8-4-9-5/h4,7H,1-3H2 |
Clave InChI |
FDZSBFRBNCCWAK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(NC1)N=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



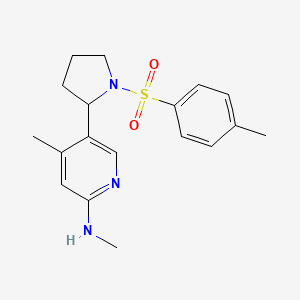


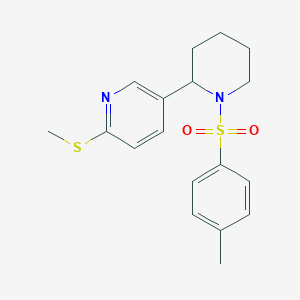
![Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate](/img/structure/B11800336.png)
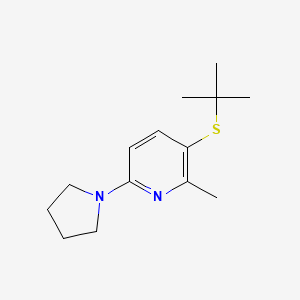
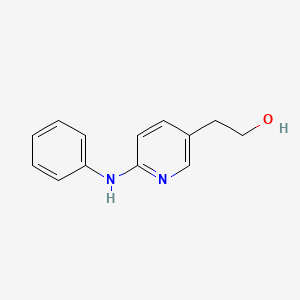
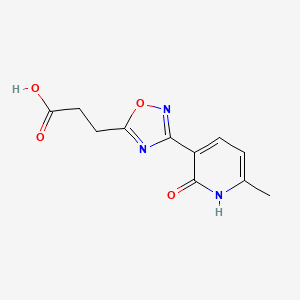
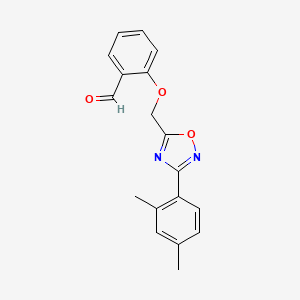


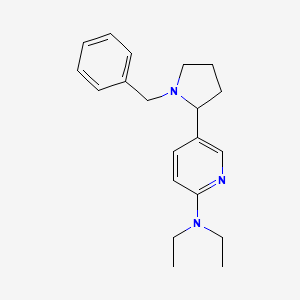
![DI-Tert-butyl 7-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11800399.png)
